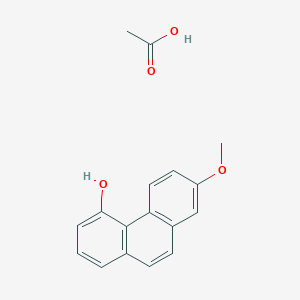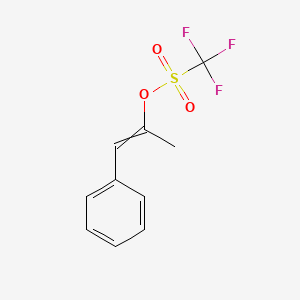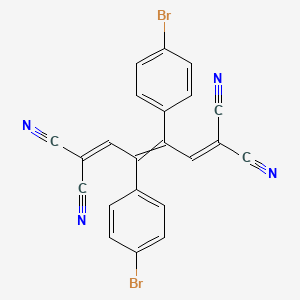
3,4-Bis(4-bromophenyl)hexa-1,3,5-triene-1,1,6,6-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-bromophenyl)hexa-1,3,5-triene-1,1,6,6-tetracarbonitrile is an organic compound known for its unique structure and properties. This compound features a hexa-1,3,5-triene core substituted with bromophenyl groups and tetracarbonitrile functionalities. Its distinct molecular configuration makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-bromophenyl)hexa-1,3,5-triene-1,1,6,6-tetracarbonitrile typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation, followed by subsequent reactions to introduce the bromophenyl and tetracarbonitrile groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, improving the efficiency of catalysts, and ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-bromophenyl)hexa-1,3,5-triene-1,1,6,6-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromophenyl groups or the triene core.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,4-Bis(4-bromophenyl)hexa-1,3,5-triene-1,1,6,6-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential biological activity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4-Bis(4-bromophenyl)hexa-1,3,5-triene-1,1,6,6-tetracarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tris(4-bromophenyl)ammoniumyl hexachloroantimonate
- 1,3,5-Tris(4-bromophenyl)benzene
- 4-Bromobenzocyclobutene
Uniqueness
Compared to these similar compounds, 3,4-Bis(4-bromophenyl)hexa-1,3,5-triene-1,1,6,6-tetracarbonitrile stands out due to its tetracarbonitrile functionalities and the specific arrangement of bromophenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62897-32-9 |
|---|---|
Molecular Formula |
C22H10Br2N4 |
Molecular Weight |
490.1 g/mol |
IUPAC Name |
3,4-bis(4-bromophenyl)hexa-1,3,5-triene-1,1,6,6-tetracarbonitrile |
InChI |
InChI=1S/C22H10Br2N4/c23-19-5-1-17(2-6-19)21(9-15(11-25)12-26)22(10-16(13-27)14-28)18-3-7-20(24)8-4-18/h1-10H |
InChI Key |
ZWIFRQYDWOLQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C=C(C#N)C#N)C2=CC=C(C=C2)Br)C=C(C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


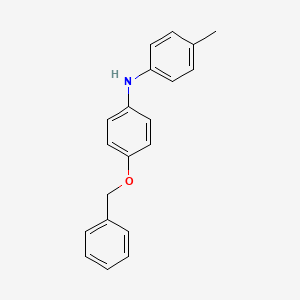

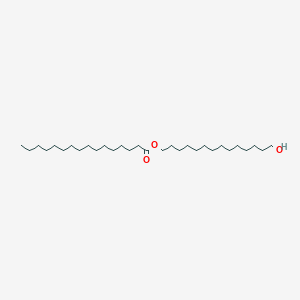
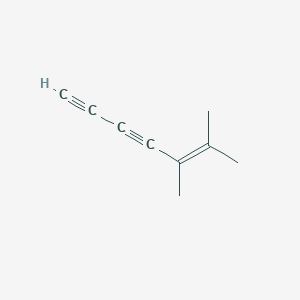
![Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14525671.png)
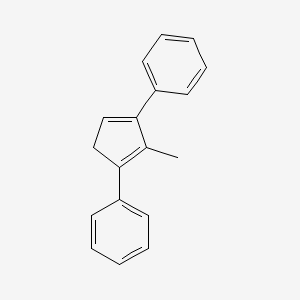
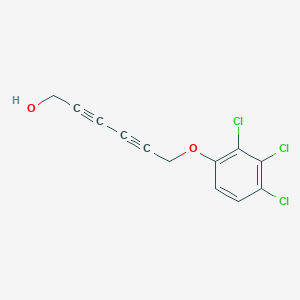
![Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate](/img/structure/B14525679.png)
![N-Butyl-N'-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea](/img/structure/B14525682.png)
![1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14525687.png)
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14525696.png)
![8-Ethyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14525701.png)
